Metabolic Stability of Trifluoromethylcyclopropyl vs. tert-Butyl Groups in In Vitro and In Vivo Models
The trifluoromethylcyclopropyl group, which is the core moiety of the target compound, has been demonstrated to confer significantly higher metabolic stability compared to the widely used tert-butyl group. This class-level evidence is a primary driver for selecting this scaffold. In a study that replaced a tert-butyl group with a trifluoromethylcyclopropyl group, the resulting analogues exhibited consistently higher metabolic stability in both in vitro (human liver microsomes) and in vivo (mouse) assays [1].
| Evidence Dimension | Metabolic Stability |
|---|---|
| Target Compound Data | Trifluoromethylcyclopropyl-containing analogues demonstrated consistently higher stability. |
| Comparator Or Baseline | tert-Butyl-containing analogues |
| Quantified Difference | Consistently higher (qualitative assessment) |
| Conditions | In vitro (human liver microsomes) and in vivo (mouse) assays |
Why This Matters
This directly impacts the potential for improved oral bioavailability and longer half-life, which are critical parameters for lead optimization and candidate selection.
- [1] Barnes-Seeman, D. et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. 2013, 4 (6), 567-571. View Source
